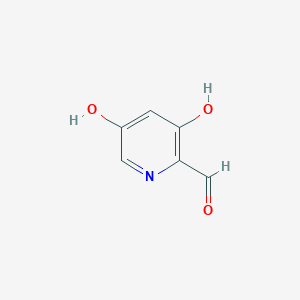

3,5-Dihydroxypicolinaldehyde

Description

3,5-Dihydroxypicolinaldehyde (C₆H₅NO₃) is a pyridine-derived aldehyde featuring hydroxyl groups at the 3- and 5-positions of the aromatic ring. This compound combines the electron-withdrawing nature of the pyridine nitrogen with the chelating capacity of hydroxyl and aldehyde functional groups. The hydroxyl groups enhance solubility in polar solvents and facilitate metal-ion binding, while the aldehyde group offers reactivity for condensation reactions.

Properties

Molecular Formula |

C6H5NO3 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

3,5-dihydroxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H5NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-3,9-10H |

InChI Key |

GHVBKIPCRMKUIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxypicolinaldehyde typically involves the hydroxylation of picolinaldehyde. One common method includes the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at the desired positions on the pyridine ring. The reaction is usually carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dihydroxypicolinaldehyde may involve multi-step processes starting from readily available precursors like pyridine. The process includes steps such as nitration, reduction, and subsequent hydroxylation. The optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, is crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxypicolinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Ethers, esters.

Scientific Research Applications

3,5-Dihydroxypicolinaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3,5-Dihydroxypicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and cellular processes, contributing to its biological and chemical effects.

Comparison with Similar Compounds

Structural and Electronic Differences

a. 3,5-Dihydroxybenzaldehyde (Benzene Analogue)

- Structure : A benzene ring with hydroxyl (3,5-positions) and aldehyde groups.

- Electronic Effects : The absence of a pyridine nitrogen reduces electron-withdrawing effects, making hydroxyl groups less acidic compared to 3,5-dihydroxypicolinaldehyde.

- Coordination Chemistry : Forms stable metal complexes via hydroxyl and aldehyde groups but lacks pyridine’s nitrogen coordination site.

b. Salicylaldehyde (2-Hydroxybenzaldehyde)

- Structure : A benzene ring with hydroxyl (2-position) and aldehyde groups.

- Coordination: Classic chelating ligand for metals (e.g., Ni²⁺, Cu²⁺) via the phenolic oxygen and aldehyde. However, the single hydroxyl group limits chelation diversity compared to 3,5-dihydroxypicolinaldehyde’s dual hydroxyls .

c. 3,5-Dibromo-Salicylaldehyde

- Structure : Bromine substituents replace hydroxyls at positions 3 and 5 on a benzene ring.

- Reactivity : Bromine’s electron-withdrawing effect reduces nucleophilicity compared to hydroxyl groups. Nickel(II) complexes of this compound exhibit strong DNA and serum albumin binding, suggesting substituents significantly influence bioactivity .

Coordination Chemistry and Metal Binding

| Property | 3,5-Dihydroxypicolinaldehyde | 3,5-Dihydroxybenzaldehyde | 3,5-Dibromo-Salicylaldehyde |

|---|---|---|---|

| Chelation Sites | 2 OH, aldehyde, pyridine N | 2 OH, aldehyde | 2 Br, aldehyde |

| Metal Affinity | High (multiple binding sites) | Moderate | Moderate (Br weak donor) |

| Complex Stability | Likely higher due to N donor | Intermediate | Lower (Br less coordinating) |

- Key Insight : The pyridine nitrogen in 3,5-dihydroxypicolinaldehyde provides an additional coordination site, enabling unique metal-binding geometries (e.g., octahedral or square-planar) compared to benzene-based analogs.

Physicochemical Properties

| Property | 3,5-Dihydroxypicolinaldehyde | 3,5-Dihydroxybenzaldehyde |

|---|---|---|

| Solubility in Water | Moderate (polar groups) | Higher (no N heteroatom) |

| pKa (OH groups) | ~8–9 (pyridine N lowers pKa) | ~10–11 |

| Reactivity | Aldehyde condensation, redox | Similar, but slower |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.